5,6,15-Trihydroxy-7,9,11,13-eicosatetraenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

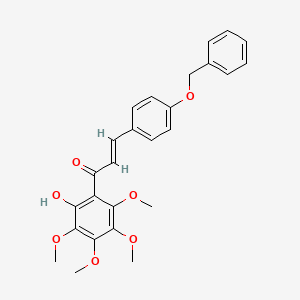

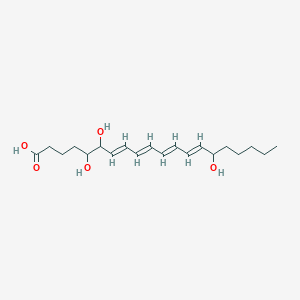

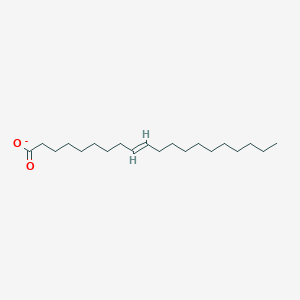

Lipoxin-A4 is a trihydroxytetraene metabolite derived from arachidonic acid. It is a bioactive lipid mediator known for its potent anti-inflammatory and immunomodulatory properties. Lipoxin-A4 plays a crucial role in the resolution of inflammation by promoting the clearance of apoptotic neutrophils and regulating the behavior of various immune cells, including neutrophils, macrophages, and T and B cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lipoxin-A4 is synthesized through the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The primary enzymes involved are 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. The process involves the formation of intermediate hydroperoxides, which are then converted to lipoxin-A4 through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of lipoxin-A4 typically involves the use of recombinant enzymes to catalyze the conversion of arachidonic acid to lipoxin-A4. This method ensures high yield and purity of the compound. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and enzyme concentration .

Chemical Reactions Analysis

Types of Reactions: Lipoxin-A4 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the oxidation of lipoxin-A4 to form 15-oxo-lipoxin-A4, which is further metabolized to 13,14-dihydro-lipoxin-A4 .

Common Reagents and Conditions: Common reagents used in the reactions of lipoxin-A4 include lipoxygenase enzymes, hydroperoxides, and various oxidizing agents. The reactions are typically carried out under controlled conditions to ensure the stability and activity of the enzymes .

Major Products: The major products formed from the reactions of lipoxin-A4 include 15-oxo-lipoxin-A4 and 13,14-dihydro-lipoxin-A4. These metabolites retain some of the biological activity of the parent compound and contribute to its overall anti-inflammatory effects .

Scientific Research Applications

Lipoxin-A4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, lipoxin-A4 is studied for its unique structure and reactivity. Researchers investigate its synthesis, stability, and interactions with other molecules to develop new therapeutic agents .

Biology: In biology, lipoxin-A4 is known for its role in regulating immune responses. It modulates the activity of various immune cells and promotes the resolution of inflammation. Studies have shown that lipoxin-A4 can inhibit the production of pro-inflammatory cytokines and enhance the clearance of apoptotic cells .

Medicine: In medicine, lipoxin-A4 is explored for its potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases. It has been shown to reduce inflammation and tissue damage in various disease models .

Industry: In the industrial sector, lipoxin-A4 is used in the development of anti-inflammatory drugs and other therapeutic agents. Its production and purification are optimized for large-scale manufacturing to meet the demand for research and clinical applications .

Mechanism of Action

Lipoxin-A4 is part of a family of bioactive lipid mediators known as lipoxins. Other similar compounds include lipoxin-B4, 15-epi-lipoxin-A4, and 15-epi-lipoxin-B4. These compounds share similar structures and biological activities but differ in their specific receptor interactions and metabolic pathways .

Uniqueness of Lipoxin-A4: Lipoxin-A4 is unique in its ability to promote the resolution of inflammation without suppressing the immune response. It selectively modulates immune cell activity and enhances the clearance of apoptotic cells, making it a promising therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

- Lipoxin-B4

- 15-epi-lipoxin-A4

- 15-epi-lipoxin-B4

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(7E,9E,11E,13E)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4+,7-5+,13-9+,14-10+ |

InChI Key |

IXAQOQZEOGMIQS-CRSXNMAESA-N |

Isomeric SMILES |

CCCCCC(/C=C/C=C/C=C/C=C/C(C(CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |

Synonyms |

15-epi-lipoxin A4 15-epi-LXA4 5,6,15-tri-HETE 5,6,15-triHETE 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid lipoxin A4 LXA4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)

![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)

![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)